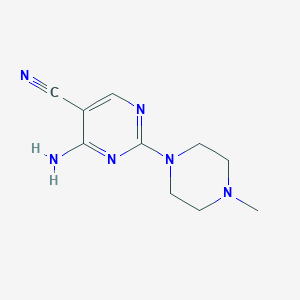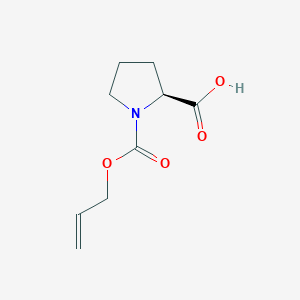
1,5-Diphenylpyrazolidin-3-one
Übersicht
Beschreibung
1,5-Diphenylpyrazolidin-3-one is a chemical compound used in scientific research . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
1,5-Diphenylpyrazolidin-3-one contains a total of 33 atoms; 14 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . More detailed structural analysis can be found in the references .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity and Toxicopathologic Studies : 1-methyl-5-phenylpyrazolidin-3-one, a related compound, has shown promising anticonvulsant activity in animal tests. However, its toxic manifestations in hematopoietic tissues and liver precluded clinical trials in humans (Bass, Gray, & Larson, 1959).
HIV-1 Reverse Transcriptase Inhibition : A novel class of 1,5-diphenylpyrazole derivatives has been identified as nonnucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with specific derivatives showing enhanced activity against resistant strains (Genin et al., 2000).
Antibacterial Activities : Compounds like 2,5-Diphenylindolo[2,3-e] Pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines, which are structurally related to 1,5-Diphenylpyrazolidin-3-one, exhibit antibacterial properties against various microorganisms including Bacillus subtilis and Escherichia coli (Atta et al., 2011).
Treatment of Cognitive Impairment : Research into 3-aminopyrazolo[3,4-d]pyrimidinones, which are structurally similar to 1,5-Diphenylpyrazolidin-3-one, has been conducted for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Antitumor Agents : Synthesis and evaluation of 1,5-diphenylpyrazole derivatives substituted with triazole or bioisosteres have been investigated for their anti-estrogenic effects and cytotoxic properties against estrogen-dependent tumor cell lines (Farag et al., 2010).
Antimalarial Activity : A series of 1,5-diphenyl-4-arylazopyrazoles has been synthesized and evaluated for antimalarial activity, with specific derivatives demonstrating significant effectiveness (Garg, Singhal, & Mathur, 1973).
Synthesis and Chemical Properties : Studies on the synthesis of related compounds, such as 1,2-Diphenylpyrazolidin-4-ol and its derivatives, highlight the chemical properties and potential applications in various fields (Getautis, Sinkeviciute, & Stanisauskaite, 2007).
Eigenschaften
IUPAC Name |
1,5-diphenylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDMBBKKGFKNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395159 | |
| Record name | 1,5-diphenylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenylpyrazolidin-3-one | |
CAS RN |
6118-95-2 | |
| Record name | 1,5-diphenylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)






